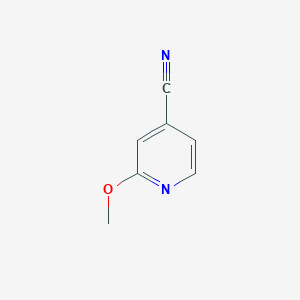

2-Methoxyisonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAZWLSRKMDRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428404 | |

| Record name | 2-methoxyisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72716-86-0 | |

| Record name | 2-methoxyisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxyisonicotinonitrile basic properties

An In-depth Technical Guide to 2-Methoxyisonicotinonitrile for Drug Discovery Professionals

Executive Summary

This compound, also known as 2-methoxy-4-cyanopyridine, is a substituted pyridine derivative that serves as a versatile heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features—a nucleophilic pyridine nitrogen, an electron-donating methoxy group, and an electron-withdrawing nitrile moiety—make it a valuable scaffold for developing novel therapeutic agents. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted at the 2-position with a methoxy group and at the 4-position with a nitrile group.[1] This arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) on the pyridine core dictates its chemical behavior and potential for further functionalization.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methoxy-5-methylpyridine-4-carbonitrile |

| Synonyms | 4-Cyano-2-methoxypyridine |

| CAS Number | 72716-86-0 |

| Molecular Formula | C₇H₆N₂O |

| Canonical SMILES | COC1=CC=C(C=N1)C#N |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 134.14 g/mol | PubChem |

| LogP | 1.56 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Appearance | Not specified (typically off-white to yellow solid) | General |

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The combination of its key functional groups gives rise to a distinct spectral fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary functional groups. The most diagnostic absorption is the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the 2220-2280 cm⁻¹ region.[3] Other key signals include C-H stretches from the aromatic ring and the methoxy group, as well as C-O stretching from the methoxy ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the substitution pattern of the pyridine ring.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the three aromatic protons on the pyridine ring. The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the δ 3.9-4.1 ppm range. The aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns confirming the 2,4-substitution.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift around δ 115-120 ppm. The methoxy carbon will appear around δ 55-60 ppm, and the remaining five carbons of the pyridine ring will resonate in the δ 110-165 ppm range.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 134.14).[5] Analysis of the fragmentation pattern can further confirm the structure.

Synthesis and Reactivity

The utility of this compound in drug development stems from its predictable reactivity and amenability to diverse synthetic transformations.

Synthetic Pathways

A common and efficient method for synthesizing this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloroisonicotinonitrile or 2-hydroxyisonicotinonitrile. The reaction with sodium methoxide provides a direct route to the desired product.

Protocol: Synthesis from 2-Chloroisonicotinonitrile

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroisonicotinonitrile in anhydrous methanol.

-

Reagent Addition: Add a solution of sodium methoxide (typically 1.1 to 1.5 equivalents) in methanol dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic pathway for this compound.

Core Reactivity

The reactivity is governed by the interplay between the pyridine ring and its substituents.

-

Nitrile Group: The cyano group is a versatile handle for chemical modification. It can be:

-

Hydrolyzed under acidic or basic conditions to yield 2-methoxyisonicotinic acid.[6]

-

Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form the corresponding aminomethylpyridine.

-

-

Pyridine Ring: The pyridine nitrogen can act as a nucleophile or a coordination site for metal ions.[1] The ring itself can undergo substitution reactions, with the methoxy group acting as an activating, ortho-para directing group and the nitrile as a deactivating, meta-directing group. This electronic push-pull relationship makes positions 3 and 5 susceptible to nucleophilic attack and position 6 susceptible to electrophilic attack.

-

Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding 2-hydroxypyridine (pyridone) derivative.[7]

Applications in Medicinal Chemistry and Drug Development

The methoxy group is a common substituent in drug molecules, often introduced to improve metabolic stability, enhance binding affinity, or modulate physicochemical properties.[8] this compound serves as an excellent starting point for building more complex molecules. The nitrile can be elaborated into various functional groups, such as tetrazoles or amides, which are prevalent in drug candidates.

This scaffold is particularly useful for generating libraries of compounds for high-throughput screening (HTS).[9] By modifying the functional groups or the pyridine ring itself, chemists can systematically explore structure-activity relationships (SAR) to optimize lead compounds.

Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds indicate that it should be treated as potentially harmful.

Hazards Identification:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Irritation: May cause skin, eye, and respiratory irritation.[11][12]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

-

-

Handling Procedures:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[11]

-

Keep away from heat, sparks, and open flames.

-

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[11]

Conclusion

This compound is a high-value building block for drug discovery and development. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups provide medicinal chemists with a powerful tool for constructing novel molecular architectures. A thorough understanding of its spectroscopic profile, synthetic accessibility, and handling requirements is essential for its effective and safe utilization in the pursuit of new therapeutic agents.

References

- 1. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tcichemicals.com [tcichemicals.com]

2-Methoxyisonicotinonitrile synthesis routes

An In-Depth Technical Guide to the Synthesis of 2-Methoxyisonicotinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to this compound, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the practical applications of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its unique electronic and structural properties make it a valuable synthon for the construction of complex heterocyclic scaffolds found in a variety of biologically active compounds. The presence of both a nucleophilic methoxy group and an electrophilic nitrile group on the pyridine ring allows for a diverse range of chemical transformations, enabling its incorporation into drug candidates targeting various therapeutic areas. The synthesis of this molecule is therefore a critical first step in the discovery and development of new medicines.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several different starting materials and reaction pathways. The choice of a particular route often depends on the availability of precursors, desired scale, and economic viability. Here, we will explore the most common and effective methods.

Nucleophilic Aromatic Substitution (SNAr) from 2-Chloroisonicotinonitrile

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction starting from 2-chloroisonicotinonitrile. This reaction is highly efficient due to the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which activate the chlorine atom for substitution.

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate. The methoxide ion, a strong nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate (a Meisenheimer complex). The aromaticity of the pyridine ring is temporarily broken but is restored upon the expulsion of the chloride leaving group, yielding the desired this compound.

Causality Behind Experimental Choices: The choice of sodium methoxide as the nucleophile is strategic. It is a strong nucleophile and a strong base, readily prepared from sodium metal and methanol. The reaction is typically carried out in methanol as the solvent, which also serves as the source of the methoxide ions. The temperature of the reaction is a critical parameter. While heating is generally required to overcome the activation energy of the reaction, excessive heat can lead to side reactions. Therefore, the reaction is often run at reflux temperature of methanol to ensure a controlled and efficient conversion.

Self-Validating System: The progress of the reaction can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material (2-chloroisonicotinonitrile) and the appearance of the product spot/peak with a different retention factor/time validates the progress of the reaction. Further validation is achieved through the characterization of the purified product by spectroscopic methods like 1H NMR, 13C NMR, and IR spectroscopy, which will show the characteristic signals for the methoxy group and the disappearance of the signals corresponding to the chloro-substituted pyridine.

Caption: SNAr Synthesis of this compound.

Alternative Route: Methylation of 2-Hydroxyisonicotinonitrile

An alternative approach involves the methylation of 2-hydroxyisonicotinonitrile. 2-hydroxypyridines can exist in equilibrium with their tautomeric form, 2-pyridones. The methylation of this precursor can potentially occur at either the oxygen or the nitrogen atom. To selectively obtain the O-methylated product (this compound), the choice of the methylating agent and reaction conditions is crucial.

Causality Behind Experimental Choices: Reagents like diazomethane or methyl iodide in the presence of a silver salt are known to favor O-methylation. The use of a non-polar solvent can also favor the formation of the desired product by minimizing the concentration of the more polar pyridone tautomer. The reaction temperature is typically kept low to enhance selectivity.

Self-Validating System: The differentiation between the O-methylated and N-methylated products is critical. This is readily achieved using spectroscopic techniques. For instance, in the 1H NMR spectrum, the chemical shift of the methyl protons will be different for the O-methyl and N-methyl isomers. Infrared (IR) spectroscopy can also be used to distinguish the products, as the N-methylated pyridone will exhibit a characteristic carbonyl stretch that is absent in the O-methylated product.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound from 2-chloroisonicotinonitrile.

Synthesis of this compound via SNAr

Materials and Reagents:

-

2-Chloroisonicotinonitrile

-

Sodium metal

-

Anhydrous Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous methanol (a suitable volume to dissolve the starting material). The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add 2-chloroisonicotinonitrile (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

Caption: Experimental Workflow for SNAr Synthesis.

Data Presentation: Comparative Analysis of Synthesis Routes

| Feature | Route 1: SNAr from 2-Chloroisonicotinonitrile | Route 2: Methylation of 2-Hydroxyisonicotinonitrile |

| Starting Material Availability | 2-Chloroisonicotinonitrile is commercially available. | 2-Hydroxyisonicotinonitrile is commercially available. |

| Key Transformation | Nucleophilic Aromatic Substitution | O-Methylation |

| Reagent Toxicity | Moderate (Sodium metal is highly reactive) | High (Diazomethane is explosive and toxic) |

| Number of Steps | 1 | 1 |

| Potential Yield | Good to Excellent | Variable, depends on selectivity |

| Scalability | Good | Moderate (Safety concerns with some methylating agents) |

| Key Advantages | High yielding, straightforward, and reliable. | Potentially avoids the use of chlorinated starting materials. |

| Key Challenges | Handling of sodium metal. | Achieving selective O-methylation over N-methylation. |

Conclusion

The synthesis of this compound is a well-established process, with the nucleophilic aromatic substitution of 2-chloroisonicotinonitrile being the most practical and efficient method for laboratory and industrial scale production. The reaction is robust, high-yielding, and the starting materials are readily accessible. While alternative routes exist, they often present challenges in terms of selectivity and safety. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount to achieving a successful synthesis of this important medicinal chemistry building block. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely produce this compound for their drug discovery and development endeavors.

An In-depth Technical Guide to the Discovery and History of 2-Methoxyisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyisonicotinonitrile, also known as 2-methoxy-4-cyanopyridine, is a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its modern applications as a key intermediate in the development of novel bioactive molecules. We will delve into the foundational synthetic methodologies, explore the underlying chemical principles, and present detailed experimental protocols. Through a historical lens, this document aims to provide researchers and drug development professionals with a thorough understanding of this important scaffold, thereby facilitating its effective utilization in contemporary research and development endeavors.

Introduction: The Emergence of a Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone of modern organic synthesis.[2] Within the diverse family of substituted pyridines, this compound has emerged as a particularly valuable intermediate. Its bifunctional nature, possessing both a reactive cyano group and a methoxy substituent that can influence the electronic character of the pyridine ring, makes it a highly adaptable precursor for the synthesis of complex molecular architectures.[3][4] This guide will trace the origins of this compound, from its initial synthesis to its current role as a key building block in the creation of innovative chemical entities.

The Discovery and First Synthesis: A Mid-20th Century Breakthrough

The first detailed account of the synthesis of this compound appeared in a 1957 publication in the Journal of the Chemical Society. This seminal work laid the groundwork for the future utility of this compound. The synthetic strategy reported centered on the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor.

The Prevailing Chemical Landscape: Pyridine Chemistry in the Mid-20th Century

By the mid-20th century, the fundamental principles of aromatic chemistry were well-established. The synthesis of pyridine and its derivatives had been an active area of research since the late 19th century, with foundational methods like the Hantzsch pyridine synthesis (1882) providing access to a variety of substituted pyridines.[5] The concept of nucleophilic aromatic substitution on electron-deficient aromatic rings, such as pyridine, was also understood. It was known that the electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions.[6][7][8] This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction.[9]

The Foundational Synthesis: Nucleophilic Substitution of 2-Chloro-4-cyanopyridine

The 1957 paper detailed a straightforward and effective method for the preparation of this compound. The key transformation involved the reaction of 2-chloro-4-cyanopyridine with sodium methoxide in a suitable solvent.[10] This reaction is a classic example of a nucleophilic aromatic substitution, where the methoxide anion acts as the nucleophile, displacing the chloride leaving group at the 2-position of the pyridine ring.

The choice of 2-chloro-4-cyanopyridine as the starting material was strategic. The presence of the electron-withdrawing cyano group at the 4-position further activates the pyridine ring towards nucleophilic attack at the 2-position, thereby facilitating the substitution reaction.

Evolution of Synthetic Methodologies

While the foundational nucleophilic substitution method remains a cornerstone for the synthesis of this compound, subsequent research has focused on optimizing reaction conditions and exploring alternative synthetic routes to improve yield, purity, and scalability.

The Primary Synthetic Route: A Detailed Protocol

The most widely employed method for the synthesis of this compound continues to be the nucleophilic substitution of 2-chloro-4-cyanopyridine with sodium methoxide.

Experimental Protocol:

Reaction: Synthesis of this compound

Materials:

-

2-Chloro-4-cyanopyridine

-

Sodium metal

-

Anhydrous Methanol

-

Dioxane (optional, as a co-solvent)

-

Water

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Reaction with 2-Chloro-4-cyanopyridine: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-4-cyanopyridine in methanol (or a mixture of methanol and dioxane).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium chloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is treated with water to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as a crystalline solid.

Table 1: Representative Synthetic Data for the Nucleophilic Substitution Route

| Starting Material | Reagents | Solvent(s) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 2-Chloro-4-cyanopyridine | Sodium methoxide | Methanol/Dioxane | 2.5 | 51 | 93-95.5 | [10] |

Diagram 1: Synthetic Pathway to this compound

Caption: Nucleophilic substitution of 2-chloro-4-cyanopyridine.

The Role of this compound in Modern Synthesis

This compound has proven to be a valuable and versatile building block in the synthesis of a wide range of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[11][12] Its utility stems from the ability to selectively transform both the cyano and methoxy groups, allowing for the introduction of diverse functionalities.

A Key Intermediate in Drug Discovery

The 2-methoxypyridine scaffold is a common feature in many drug candidates. The methoxy group can serve as a lipophilic element, influence the compound's metabolic stability, and participate in hydrogen bonding interactions with biological targets. The cyano group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further molecular elaboration.

While specific drug names containing the intact this compound are not prevalent in publicly available information, its derivatives are instrumental. For instance, substituted nicotinonitriles are precursors to various therapeutic agents. The core structure is found in compounds investigated for their potential as antimicrobial agents.[13]

Diagram 2: Role as a Versatile Synthetic Intermediate

Caption: Transformations of this compound.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its derivatives are important intermediates in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. The pyridine core is a well-established toxophore in many pesticides, and the ability to introduce various substituents via the cyano and methoxy functionalities allows for the fine-tuning of their biological activity and spectrum of control.

Conclusion and Future Outlook

From its first detailed synthesis in 1957, this compound has evolved from a laboratory curiosity to a cornerstone building block in the fields of medicinal and agrochemical chemistry. The foundational nucleophilic aromatic substitution reaction remains a robust and reliable method for its preparation. The true value of this compound lies in its versatility, offering multiple avenues for synthetic elaboration to create novel and complex molecules with significant biological activity. As the demand for new and more effective drugs and crop protection agents continues to grow, the importance of versatile intermediates like this compound is undeniable. Future research will likely focus on the development of even more efficient and sustainable synthetic methods for its production and the continued exploration of its utility in the synthesis of next-generation bioactive compounds.

References

- 1. baranlab.org [baranlab.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. nbinno.com [nbinno.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. quora.com [quora.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. US4864051A - Process for preparing 2-methoxyisobutylisonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methoxyisonicotinonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of 2-Methoxyisonicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties of this compound, offering insights into its synthesis, reactivity, and potential applications as a valuable scaffold in medicinal chemistry.

Introduction and Core Identification

This compound, a substituted pyridine derivative, presents a unique combination of a methoxy group and a nitrile moiety on an isonicotinonitrile framework. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, making it an intriguing building block for the synthesis of novel chemical entities with potential therapeutic applications. The pyridine ring is a common feature in many pharmaceuticals, and the nitrile group can serve as a versatile synthetic handle or a key pharmacophoric element.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 2-methoxypyridine-4-carbonitrile

-

Synonyms: 4-Cyano-2-methoxypyridine

-

CAS Number: 72716-86-0

-

Molecular Formula: C₇H₆N₂O

-

Molecular Weight: 134.14 g/mol

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While specific experimental data for this compound is not extensively reported, the properties of its close isomer, 4-Methoxy-2-pyridinecarbonitrile (CAS No. 36057-44-0), provide a reliable estimation.

| Property | Value (estimated for this compound) | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 118-121 °C | [1][2] |

| Boiling Point | 258 °C | [1][2] |

| Solubility | Soluble in common organic solvents such as ethanol and acetone; poorly soluble in water.[1] | [1] |

| Density | ~1.16 g/cm³ | [1] |

| Flash Point | 110 °C | [1][2] |

Synthesis and Purification

A common synthetic route to methoxy-substituted cyanopyridines involves the nucleophilic substitution of a corresponding chloro-cyanopyridine with a methoxide source. The following protocol is a representative example for the synthesis of a methoxy-cyanopyridine derivative.

Experimental Protocol: Synthesis of 4-Cyano-2-methoxypyridine

This procedure is adapted from the synthesis of 4-cyano-2-methoxypyridine from 2-chloro-4-cyanopyridine.[3]

Materials:

-

2-Chloro-4-cyanopyridine

-

Sodium methoxide solution (25% in methanol)

-

Dioxane

-

Methanol

-

Water

Procedure:

-

To a solution of 2-chloro-4-cyanopyridine (1.0 equivalent) in dioxane, add a methanolic solution of sodium methoxide (1.05 equivalents).

-

Heat the reaction mixture to reflux for 5 hours.

-

Cool the mixture to room temperature and let it stand overnight in a refrigerator.

-

Collect the precipitate by filtration and wash with cold methanol.

-

Concentrate the filtrate to approximately one-third of its original volume and add water.

-

Collect the resulting precipitate by filtration and wash with water to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Spectral Characterization

The reactivity of this compound is governed by its three key structural features: the pyridine ring, the methoxy group, and the nitrile group.

-

Pyridine Ring: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring makes the pyridine susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen.

-

Methoxy Group: The methoxy group is an electron-donating group and can influence the regioselectivity of electrophilic aromatic substitution reactions, although the pyridine ring is generally deactivated towards such reactions.

-

Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.[1]

Predicted Spectral Data

Based on the analysis of structurally similar compounds, the following spectral characteristics are expected for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the methoxy carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C≡N stretch (around 2220-2260 cm⁻¹), C-O-C stretching of the methoxy group, and C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol ). Fragmentation patterns may involve the loss of the methoxy group or the nitrile group.

Diagram of Key Functional Group Reactivity:

Caption: Reactivity of this compound's functional groups.

Applications in Drug Discovery and Development

While specific pharmacological data for this compound is not widely published, the isonicotinonitrile and methoxypyridine scaffolds are prevalent in a variety of biologically active molecules. These structural motifs are recognized for their ability to interact with various biological targets.

-

Scaffold for Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammation.

-

CNS-Active Agents: The physicochemical properties of methoxypyridine derivatives can be tuned to allow for blood-brain barrier penetration, making them attractive for the development of drugs targeting the central nervous system.

-

Antimicrobial and Antiviral Agents: Nicotinonitrile derivatives have been explored for their potential as antimicrobial and antiviral agents.[4] The nitrile group can participate in key interactions with viral or bacterial enzymes.

The combination of the methoxy and nitrile groups on the isonicotinonitrile core provides a unique electronic and steric profile that can be exploited by medicinal chemists to design novel compounds with tailored pharmacological activities.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid: In case of contact with skin or eyes, flush with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a methoxypyridine core and a nitrile functional group offers a platform for the synthesis of a diverse range of novel compounds. This guide provides a foundational understanding of its physicochemical properties, synthesis, reactivity, and potential applications, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. Further investigation into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. 2-Pyridinecarbonitrile, 4-methoxy- Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Pyridine Derivatives [pipzine-chem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 2-Methoxyisonicotinonitrile

This guide provides a comprehensive technical analysis of the spectral data of 2-Methoxyisonicotinonitrile (also known as 2-methoxy-4-cyanopyridine), a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are found in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and for tracking its transformations in complex reaction schemes. This guide will dissect the spectral data, providing not just the numbers, but the rationale behind the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Tetramethylsilane (TMS) is typically used as an internal reference standard (δ 0.00 ppm).

Data Summary: ¹H NMR of this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.33 | Doublet of doublets (dd) | 5.3, 0.7 |

| H-5 | 7.61 | Doublet of doublets (dd) | 5.3, 1.4 |

| H-3 | 7.40 | Doublet of doublets (dd) | 1.3, 0.7 |

| -OCH₃ | Predicted ~4.0 | Singlet (s) | N/A |

Note: The chemical shift for the methoxy group is a prediction based on typical values for similar compounds, as the available experimental data did not explicitly list it.

Interpretation and Causality:

The ¹H NMR spectrum of this compound in DMSO-d₆ displays three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.[1]

-

H-6 (δ 8.33): This proton is the most deshielded, appearing at the lowest field. This is due to its position ortho to the electronegative nitrogen atom of the pyridine ring, which withdraws electron density and reduces the shielding around the proton. It appears as a doublet of doublets due to coupling with H-5 (J = 5.3 Hz) and a smaller long-range coupling with H-3 (J = 0.7 Hz).

-

H-5 (δ 7.61): This proton is coupled to both H-6 (J = 5.3 Hz) and H-3 (J = 1.4 Hz), resulting in a doublet of doublets. Its chemical shift is intermediate, influenced by its position relative to the nitrogen and the cyano group.

-

H-3 (δ 7.40): This proton is the most shielded of the aromatic protons. It shows coupling to H-5 (J = 1.4 Hz) and a long-range coupling to H-6 (J = 0.7 Hz), presenting as a doublet of doublets.

-

-OCH₃ (predicted ~4.0 ppm): The protons of the methoxy group are expected to appear as a sharp singlet around 4.0 ppm. Being attached to an oxygen atom, they are deshielded compared to alkyl protons but are not directly on the aromatic ring, hence their upfield shift relative to the ring protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: Typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Fourier transformation, phasing, and baseline correction.

Predicted Data Summary: ¹³C NMR of this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C2 (-OCH₃) | ~164 |

| C6 | ~150 |

| C4 (-CN) | ~140 |

| C5 | ~122 |

| C-CN | ~117 |

| C3 | ~110 |

| -OCH₃ | ~54 |

Note: These are predicted chemical shifts based on computational models and data from similar structures. Experimental verification is required for definitive assignment.

Interpretation and Causality:

-

C2 (predicted ~164 ppm): This carbon is attached to two electronegative atoms (N and O), causing it to be the most deshielded carbon in the pyridine ring.

-

C6 (predicted ~150 ppm): Similar to H-6, C-6 is deshielded due to its proximity to the ring nitrogen.

-

C4 (predicted ~140 ppm): The carbon bearing the cyano group is also significantly deshielded.

-

C5 and C3 (predicted ~122 and ~110 ppm): These carbons are less deshielded as they are further from the primary electron-withdrawing groups.

-

-CN (predicted ~117 ppm): The nitrile carbon has a characteristic chemical shift in this region.

-

-OCH₃ (predicted ~54 ppm): The methoxy carbon is the most shielded, appearing at the highest field, which is typical for sp³ hybridized carbons attached to an oxygen.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Predicted Data Summary: IR of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -OCH₃ |

| ~2230 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C and C=N stretch | Pyridine Ring |

| ~1250 | C-O stretch | Aryl-Alkyl Ether |

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Interpretation and Causality:

-

~2230 cm⁻¹ (C≡N Stretch): The most diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption around 2230 cm⁻¹, which is characteristic of a nitrile group.

-

~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹: These absorptions are indicative of the aromatic pyridine ring, corresponding to C-H stretching and C=C/C=N ring stretching vibrations, respectively.

-

~2950-2850 cm⁻¹: These peaks arise from the C-H stretching vibrations of the methyl group in the methoxy substituent.

-

~1250 cm⁻¹: A strong band in this region is expected for the C-O stretching of the aryl-alkyl ether linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. Data is typically acquired in positive ion mode.

Data Summary: Mass Spectrum of this compound

| Ion | m/z |

| [M+H]⁺ | 135 |

Interpretation and Causality:

The mass spectrum of this compound, when analyzed by ESI-MS in positive ion mode, shows a prominent peak at an m/z of 135. This corresponds to the protonated molecule ([M+H]⁺), confirming the molecular weight of the compound to be 134 g/mol . This is a crucial piece of data for confirming the identity of the synthesized compound. Further fragmentation analysis (MS/MS) could provide more detailed structural information by breaking the molecule apart and analyzing the masses of the resulting fragments.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a solid understanding of these spectral signatures is essential for ensuring the quality and integrity of this important chemical building block, thereby underpinning the reliability of subsequent synthetic and biological studies.

References

2-Methoxyisonicotinonitrile reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 2-Methoxyisonicotinonitrile

Introduction

This compound, a substituted pyridine derivative, is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing nitrile group, the electron-donating methoxy group, and the electron-deficient pyridine ring, render it a versatile synthon for the construction of complex molecular architectures. Professionals in drug discovery and development frequently utilize this reagent for creating novel heterocyclic compounds with potential therapeutic applications.[1][2][3][4] This guide provides an in-depth exploration of the core reactivity and stability of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Core Molecular Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₇H₆N₂O[5] |

| Molecular Weight | 134.14 g/mol |

| IUPAC Name | 2-methoxypyridine-4-carbonitrile[5] |

| CAS Number | 72048-87-8 |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 53-57 °C |

Chemical Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the C2 and C6 positions, and the chemical susceptibility of the nitrile and methoxy functional groups.

Caption: General reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack. The methoxy group at the C2 position serves as an effective leaving group, making SNAr the most prominent reaction pathway for this molecule.[6]

Causality of Reactivity : The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the methoxide anion. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it solvates the counter-ion of the nucleophile, enhancing its reactivity, without protonating and deactivating it.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles :

-

Amines (Primary and Secondary) : To form 2-amino-substituted isonicotinonitriles.

-

Thiols : To generate 2-thioether derivatives.

-

Alkoxides and Phenoxides : Resulting in the formation of new ether linkages.

Protocol: Synthesis of 2-(Butylamino)isonicotinonitrile via SNAr

This protocol describes a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

Materials :

-

This compound

-

n-Butylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for SNAr reaction.

Step-by-Step Methodology :

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add n-butylamine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC, eluting with a 3:1 Hexane:EtOAc mixture.

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude oil via silica gel column chromatography to yield the desired 2-(butylamino)isonicotinonitrile.

Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or, under milder conditions, a primary amide.[7][8] The vigorous conditions often required for complete hydrolysis to the carboxylic acid highlight the stability of the nitrile moiety.[7]

-

Alkaline Hydrolysis : Saponification using a strong base like NaOH or KOH in a water/alcohol mixture under reflux is a common method. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon.[7][8]

-

Acidic Hydrolysis : Treatment with strong mineral acids (e.g., H₂SO₄, HCl) at elevated temperatures will also convert the nitrile to the corresponding carboxylic acid.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (aminomethyl group), providing a route to 4-(aminomethyl)pyridine derivatives.

-

Catalytic Hydrogenation : Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Chemical Reduction : Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for this transformation.[9]

Chemical Stability and Handling

Proper storage and handling are paramount to preserving the integrity of this compound and ensuring experimental reproducibility.

Storage Conditions :

-

Store in a cool, dry, and well-ventilated area in tightly sealed containers.[10][11]

-

The compound should be protected from moisture, strong oxidizing agents, and strong acids.

-

For long-term storage, storing under an inert atmosphere (e.g., argon) is recommended to prevent potential degradation from air and moisture.[10][12]

Degradation Pathways :

-

Hydrolysis : Prolonged exposure to moisture, especially under acidic or basic conditions, can lead to the slow hydrolysis of the nitrile group.

-

Demethylation : Strong acidic conditions (e.g., refluxing HBr) can cleave the methyl ether, leading to the formation of 2-hydroxyisonicotinonitrile, which exists predominantly in its pyridone tautomeric form.[13]

Handling Precautions :

-

Handle in a fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

-

Always wash hands after handling the chemical.[10]

Conclusion

This compound is a robust and versatile chemical intermediate whose reactivity is well-defined and predictable. A thorough understanding of its primary reaction pathways—nucleophilic aromatic substitution, nitrile hydrolysis, and reduction—allows researchers to strategically incorporate this valuable building block into complex synthetic routes. By adhering to the stability and handling guidelines outlined in this guide, scientists can ensure the material's integrity and achieve reliable, reproducible results in their research and development endeavors.

References

- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of ribonucleosides to 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methoxyisonicotinonitrile: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. 2-Methoxyisonicotinonitrile, also known by its IUPAC name 2-methoxy-4-pyridinecarbonitrile, has emerged as a highly valuable and versatile scaffold. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy group on the pyridine ring, render it a key intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is the foundation of its successful application in the laboratory.

| Property | Value | Source |

| CAS Number | 72716-86-0 | [1][2][3][4][] |

| IUPAC Name | 2-methoxy-4-pyridinecarbonitrile | [3] |

| Molecular Formula | C₇H₆N₂O | [2][3][] |

| Molecular Weight | 134.14 g/mol | [2] |

| Melting Point | 88-92 °C | [1][2] |

| Boiling Point | 207.1±25.0 °C (Predicted) | [1][2] |

| Density | 1.16±0.1 g/cm³ (Predicted) | [1][2] |

| Appearance | White solid | [1][2] |

| pKa | 0.04±0.10 (Predicted) | [1][2] |

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1][2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a 2-halopyridine precursor, typically 2-chloroisonicotinonitrile, with a methoxide source.

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 2-Chloroisonicotinonitrile

This protocol is based on established literature procedures for the synthesis of this compound.[1][2][]

Materials:

-

2-Chloro-4-cyanopyridine (1.0 eq)

-

Sodium methoxide solution (25% in methanol, 1.05 eq)

-

Dioxane

-

Water

-

Methanol

Procedure:

-

To a solution of 2-chloro-4-cyanopyridine (1.38 g, 10 mmol) in dioxane (10 mL), add a 25% methanolic solution of sodium methoxide (2.27 g, 10.5 mmol).

-

Heat the reaction mixture to reflux for 5 hours.

-

Cool the mixture to room temperature and let it stand in a refrigerator overnight.

-

Collect the precipitate by filtration and wash it with cold methanol.

-

Concentrate the filtrate to approximately 10 mL and add 100 mL of water.

-

Collect the resulting precipitate by filtration and wash with water to yield this compound as a white solid.

Yield: 72%[1]

Causality behind Experimental Choices:

-

Solvent: Dioxane is used as a solvent to ensure the solubility of the starting material, 2-chloro-4-cyanopyridine. The sodium methoxide is provided as a solution in methanol, which also participates in the reaction.

-

Stoichiometry: A slight excess of sodium methoxide (1.05 equivalents) is used to ensure the complete conversion of the starting material.

-

Temperature: The reaction is heated to reflux to provide the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Workup: The workup procedure is designed to first remove the inorganic byproduct (sodium chloride) by filtration and then to precipitate the desired product from the filtrate by the addition of water, in which it is poorly soluble.

Reactivity Profile

The reactivity of this compound is governed by the electronic properties of its functional groups and the pyridine ring.

Figure 2: Reactivity map of this compound.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield the corresponding carboxamide and upon further reaction, the carboxylic acid.

-

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Raney Ni) or metal hydrides. This provides a route to 2-methoxy-4-(aminomethyl)pyridine derivatives.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the nitrile group.

-

Electrophilic Aromatic Substitution (SₑAr): Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. Harsh reaction conditions are typically required, and the substitution pattern is influenced by the existing substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitrile group and the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at positions ortho and para to these groups. While the 2-position is already substituted with a methoxy group, further substitution could potentially occur at the 6-position if a suitable leaving group is present. The methoxy group itself can be displaced by strong nucleophiles under forcing conditions.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Synthesis of Hydroxypyridone Derivatives

A notable application of this compound is in the synthesis of hydroxypyridone derivatives.[1][2] These compounds are of interest as they can act as bioisosteres of capsaicin, the active component in chili peppers, which has analgesic properties. The synthesis of these derivatives highlights the utility of the nitrile and methoxy groups as synthetic handles.

Figure 3: Application in the synthesis of capsaicin bioisosteres.

The synthesis of these hydroxypyridone derivatives often involves the transformation of the nitrile group into a carboxylic acid or an amide, and the methoxy group can be cleaved to reveal a hydroxyl group, which is a key feature of the final hydroxypyridone structure. The ability to selectively manipulate these functional groups makes this compound a strategic starting material for accessing this class of compounds.

Conclusion

This compound is a building block of significant utility for synthetic chemists, particularly those in the pharmaceutical and agrochemical sectors. Its straightforward synthesis, well-defined reactivity, and demonstrated application in the preparation of biologically relevant molecules make it an attractive and versatile intermediate. This guide has provided a comprehensive overview of its key characteristics and applications, intended to empower researchers and drug development professionals to effectively incorporate this valuable scaffold into their synthetic strategies. The continued exploration of the reactivity and applications of this compound will undoubtedly lead to the discovery of new and innovative molecules with a wide range of functional properties.

References

2-Methoxyisonicotinonitrile and its derivatives

An In-Depth Technical Guide to 2-Methoxyisonicotinonitrile and Its Derivatives for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block, and its diverse derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation. It offers a synthesized perspective on the strategic value of this scaffold, the causality behind synthetic choices, and its proven applications in modern chemical and pharmaceutical research.

Introduction: The Strategic Importance of the 2-Methoxypyridine-4-carbonitrile Scaffold

This compound, also identified as 2-methoxypyridine-4-carbonitrile, is a highly functionalized pyridine derivative. Its structure, featuring a methoxy group at the 2-position and a cyano (nitrile) group at the 4-position, provides a unique combination of electronic properties and reactive sites.[1][2] This strategic arrangement makes it a versatile and valuable intermediate for synthesizing more complex molecules.[1]

The pyridine ring, a common motif in pharmaceuticals, offers aqueous solubility and hydrogen bonding capabilities. The electron-withdrawing nitrile group can act as a handle for further chemical transformations or as a key interacting group in a final bioactive molecule. The methoxy group, a classic bioisostere and metabolic blocker, modulates the electronic nature of the pyridine ring and can be a site for nucleophilic displacement, opening a vast landscape for derivatization. Consequently, this scaffold is a cornerstone in the development of agrochemicals, specialty materials, and, most significantly, novel therapeutic agents.[1]

This guide will dissect the core compound's properties, explore its synthesis and reactivity, detail the strategic design of its derivatives, and provide actionable experimental protocols for its use in the laboratory.

Physicochemical and Structural Properties of the Core Scaffold

Understanding the fundamental properties of this compound is crucial for its effective handling, reaction planning, and interpretation of analytical data.

| Property | Value | Source |

| IUPAC Name | 2-methoxypyridine-4-carbonitrile | [2] |

| Synonyms | This compound | [1] |

| CAS Number | 7254-34-4 (for 2-methoxynicotinonitrile)* | [1] |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [2] |

| Melting Point | 58-62°C | [1] |

| Density | 1.16 g/cm³ | [1] |

| Appearance | Off-white to light yellow crystalline powder | - |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate | - |

| Purity | Typically >97% | [1] |

*Note: The CAS number 7254-34-4 refers to the isomer 2-methoxynicotinonitrile (3-cyano-2-methoxypyridine). While structurally similar, it is important for researchers to verify the CAS for the specific isonicotinonitrile isomer. PubChem CID 7204887 corresponds to this compound.[2]

The Synthetic Landscape: Accessing the Core Scaffold

The synthesis of this compound typically starts from readily available pyridine precursors. A common and efficient strategy involves the methoxylation of a pre-functionalized pyridine ring, such as 2-chloroisonicotinonitrile. The electron-deficient nature of the pyridine ring, exacerbated by the chloro and cyano substituents, makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).

General Synthetic Workflow

The transformation from a 2-halopyridine to the desired 2-methoxypyridine is a cornerstone reaction in heterocyclic chemistry. The workflow is robust and scalable, making the target compound readily accessible for further derivatization.

Caption: General workflow for synthesizing this compound.

Protocol 1: Synthesis of this compound via SNAr

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-chloroisonicotinamide, followed by dehydration of the resulting amide. This two-step approach is often preferred due to the high reactivity and availability of the amide precursor.[3]

Step 1: Synthesis of 2-Methoxyisonicotinamide

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroisonicotinamide (1.0 eq) and anhydrous methanol (10 mL per gram of starting material).

-

Reaction Initiation: While stirring, add sodium methoxide (25% solution in methanol, 1.5 eq) dropwise at room temperature. The choice of a strong base like NaOMe is critical to deprotonate methanol, forming the potent methoxide nucleophile required for the SNAr reaction.

-

Reaction Conditions: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. Remove the methanol under reduced pressure.

-

Isolation: Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-methoxyisonicotinamide.

Step 2: Dehydration to this compound

-

Reagents & Setup: In a separate flask under an inert atmosphere (nitrogen or argon), place the crude 2-methoxyisonicotinamide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Dehydration: Cool the solution to 0°C in an ice bath. Add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 1.2 eq) or phosphorus oxychloride (POCl₃, 1.1 eq) dropwise. This step is crucial for converting the primary amide into the nitrile functional group.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.

Chemical Reactivity and Pathways to Derivatization

The true power of this compound lies in its predictable and versatile reactivity, which allows for systematic structural modifications to tune its properties for specific applications.

Caption: Key reaction pathways for the derivatization of this compound.

-

Reactivity of the Methoxy Group: The 2-methoxy group is susceptible to nucleophilic displacement, especially with potent nucleophiles like primary or secondary amines, often requiring elevated temperatures.[4][5] This reaction is a direct route to 2-amino-isonicotinonitrile derivatives. Alternatively, O-demethylation using reagents like boron tribromide (BBr₃) can yield the corresponding 2-hydroxy (or 2-pyridone) derivative.[6]

-

Reactivity of the Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-methoxyisonicotinic acid).[7] It can be reduced to an aminomethyl group or undergo cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

Reactivity of the Pyridine Ring: The pyridine ring itself can undergo further substitution. The existing substituents direct electrophilic aromatic substitution (e.g., nitration) primarily to the C5 position, leading to derivatives like 2-Methoxy-5-nitro-isonicotinonitrile.[8] The nitrogen atom can also direct ortho-metalation to the C3 position, allowing for the introduction of a different set of functional groups.

Key Derivatives and Their Applications in Drug Discovery

The derivatization of the this compound core has led to the discovery of potent and selective modulators of various biological targets. The scaffold serves as a privileged structure, providing a rigid framework to orient key pharmacophoric elements.

| Derivative Class | Example Structure | Synthetic Route | Application Area | Representative Target(s) | Source |